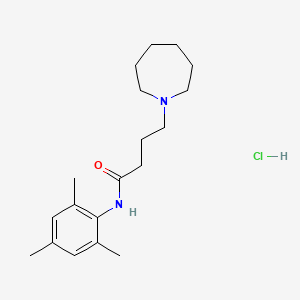
1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the azepine ring, followed by the introduction of the butanamide group and the hexahydro-N-(2,4,6-trimethylphenyl) moiety. The final step involves the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Azepine-1-butanamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Azepine-1-butanamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Hexahydro-N-(2,4,6-trimethylphenyl) derivatives:
Propriétés
Numéro CAS |
121513-29-9 |
|---|---|
Formule moléculaire |
C19H31ClN2O |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
4-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O.ClH/c1-15-13-16(2)19(17(3)14-15)20-18(22)9-8-12-21-10-6-4-5-7-11-21;/h13-14H,4-12H2,1-3H3,(H,20,22);1H |
Clé InChI |
HIKYZXRGKBIXIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2CCCCCC2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


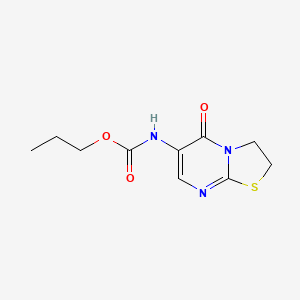
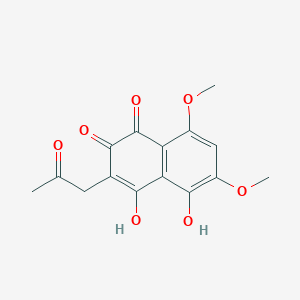
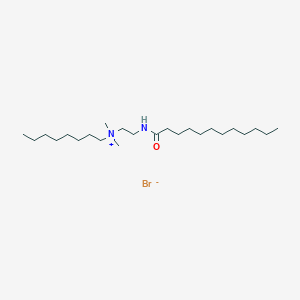
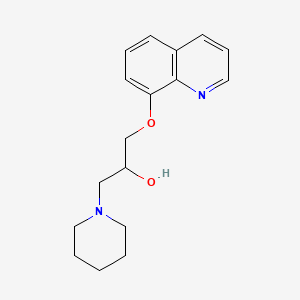

![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)
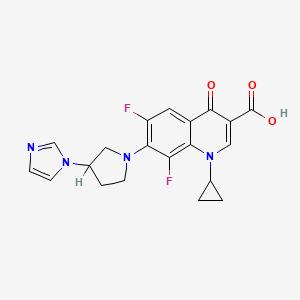



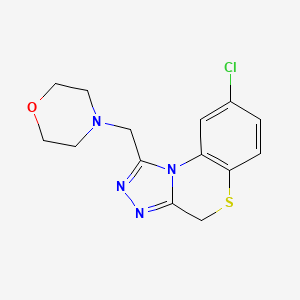
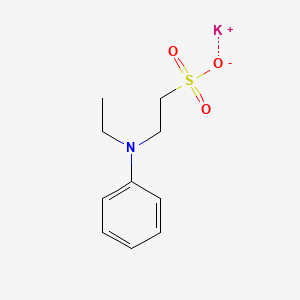
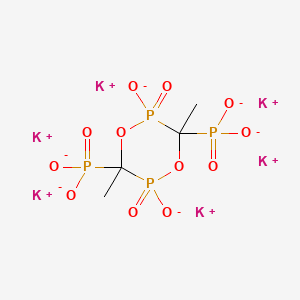
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)
